Urea, N-[(2,6-dichlorophenyl)methyl]-N'-(7-hydroxy-1-naphthalenyl)-
CAS No.: 648420-37-5
Cat. No.: VC16899373
Molecular Formula: C18H14Cl2N2O2
Molecular Weight: 361.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 648420-37-5 |
|---|---|
| Molecular Formula | C18H14Cl2N2O2 |
| Molecular Weight | 361.2 g/mol |
| IUPAC Name | 1-[(2,6-dichlorophenyl)methyl]-3-(7-hydroxynaphthalen-1-yl)urea |
| Standard InChI | InChI=1S/C18H14Cl2N2O2/c19-15-4-2-5-16(20)14(15)10-21-18(24)22-17-6-1-3-11-7-8-12(23)9-13(11)17/h1-9,23H,10H2,(H2,21,22,24) |
| Standard InChI Key | BFTYRXYCMLNVQP-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C=C(C=C2)O)C(=C1)NC(=O)NCC3=C(C=CC=C3Cl)Cl |
Introduction
Urea, N-[(2,6-dichlorophenyl)methyl]-N'-(7-hydroxy-1-naphthalenyl)- is a specialized urea derivative characterized by its unique structural features, including a dichlorophenyl group and a hydroxy-naphthalenyl moiety. This compound belongs to the class of organic compounds known for their nitrogen-containing functional groups, which are widely studied for their pharmacological properties, including roles as enzyme inhibitors and therapeutic agents.
Synthesis Methods
The synthesis of Urea, N-[(2,6-dichlorophenyl)methyl]-N'-(7-hydroxy-1-naphthalenyl)- typically involves the nucleophilic addition of an amine to an isocyanate. A notable method reported in the literature describes a catalyst-free synthesis in aqueous conditions, enhancing scalability and environmental sustainability.
Synthesis Steps:
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Preparation of Starting Materials: The synthesis begins with the preparation of appropriate isocyanates and amines. For example, the isocyanate can be derived from a dichlorophenylmethyl group, while the amine can be derived from a 7-hydroxy-1-naphthalenyl group.
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Nucleophilic Addition: The amine reacts with the isocyanate in a nucleophilic addition reaction, forming the urea linkage. This reaction often occurs in the presence of a solvent, such as water, to facilitate the process.
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Purification: The resulting compound is then purified using standard techniques, such as recrystallization or chromatography.
Biological Activity and Applications
The biological activity of Urea, N-[(2,6-dichlorophenyl)methyl]-N'-(7-hydroxy-1-naphthalenyl)- is primarily related to its interaction with biological targets. Modifications on the urea structure can significantly alter biological activity and selectivity towards specific enzymes.
Potential Applications:
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Medicinal Chemistry: The compound's unique structure suggests potential applications in drug development, particularly as enzyme inhibitors or therapeutic agents.
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Materials Science: The presence of aromatic systems allows for π-stacking interactions with nucleic acids or proteins, which could be exploited in materials science applications.
Comparative Analysis of Urea Derivatives:
| Compound | Molecular Formula | Biological Activity |
|---|---|---|
| N-(7-hydroxy-1-naphthyl)-N'-[3-(methylthio)phenyl]urea | C18H16N2O2S | Potential therapeutic applications |
| Urea, N-(7-hydroxy-1-naphthalenyl)-N'-(2-pyridinylmethyl) | Not specified | Potential in drug development and enzyme inhibition |
| Urea, N-[(2,6-dichlorophenyl)methyl]-N'-(7-hydroxy-1-naphthalenyl)- | Not specified | Potential as enzyme inhibitors or therapeutic agents |
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